molecular formula C29H27N3O4 B14149392 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone CAS No. 545427-46-1

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone

Cat. No.: B14149392
CAS No.: 545427-46-1
M. Wt: 481.5 g/mol
InChI Key: PAWVRWYIQBSZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone is a complex organic compound with a unique structure that combines a benzodioxole group, a piperazine ring, and a quinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone typically involves multiple steps, including the formation of the benzodioxole and quinoline intermediates, followed by their coupling with the piperazine ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and quinoline moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may have applications in treating diseases such as cancer or neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][(2S,4S)-4-(1-benzothiophen-3-yl)-2-{[4-(hydroxymethyl)benzyl]oxy}-3,4-dihydro-2H-pyran-6-yl]methanone
  • 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine

Uniqueness

The uniqueness of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][2-(4-methoxyphenyl)quinolin-4-yl]methanone lies in its combination of structural features The presence of the benzodioxole, piperazine, and quinoline groups in a single molecule provides a distinct set of chemical and biological properties that are not found in similar compounds

Properties

CAS No.

545427-46-1

Molecular Formula

C29H27N3O4

Molecular Weight

481.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(4-methoxyphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C29H27N3O4/c1-34-22-9-7-21(8-10-22)26-17-24(23-4-2-3-5-25(23)30-26)29(33)32-14-12-31(13-15-32)18-20-6-11-27-28(16-20)36-19-35-27/h2-11,16-17H,12-15,18-19H2,1H3

InChI Key

PAWVRWYIQBSZEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.